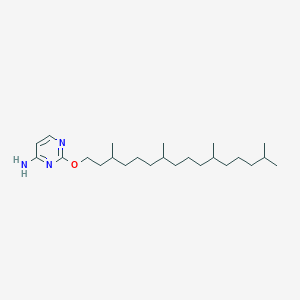

2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine

Description

Properties

CAS No. |

189140-08-7 |

|---|---|

Molecular Formula |

C24H45N3O |

Molecular Weight |

391.6 g/mol |

IUPAC Name |

2-(3,7,11,15-tetramethylhexadecoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C24H45N3O/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)16-18-28-24-26-17-15-23(25)27-24/h15,17,19-22H,6-14,16,18H2,1-5H3,(H2,25,26,27) |

InChI Key |

PGXMNGAIBGUBGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC1=NC=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a long-chain alcohol. The reaction conditions often require the use of a strong base to deprotonate the alcohol, allowing it to act as a nucleophile and attack the pyrimidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The long alkyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems, possibly as a ligand for certain receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The long alkyl chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. The pyrimidine ring can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues include:

- 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine (CP-NH₂)

- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine (BC-NH₂)

Key Observations :

- The tetramethylhexadecyl chain in the target compound introduces significant hydrophobicity compared to the benzyl-based substituents in CP-NH₂ and BC-NH₂. This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine is a pyrimidine derivative characterized by its long-chain alkyl substituent. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C24H45N3O

- Molecular Weight : 391.63 g/mol

- CAS Number : 189140-08-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of signaling pathways involved in inflammation and cell proliferation.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC3) cell lines at concentrations above 10 µM.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammatory responses. In a study involving lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Production : Treatment with the compound resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 500 |

Study on Anticancer Effects

A study conducted by Zhang et al. (2023) explored the anticancer properties of the compound in vivo using xenograft models. The results indicated that:

- Tumor Volume Reduction : Mice treated with the compound showed a significant reduction in tumor volume compared to control groups.

| Treatment Group | Initial Volume (mm³) | Final Volume (mm³) |

|---|---|---|

| Control | 400 | 1200 |

| Treated | 400 | 600 |

Study on Anti-inflammatory Mechanism

In another investigation by Lee et al. (2024), the anti-inflammatory mechanism was elucidated using an LPS-induced inflammation model in rats:

- Histological Analysis : Tissues from treated rats displayed reduced infiltration of inflammatory cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.